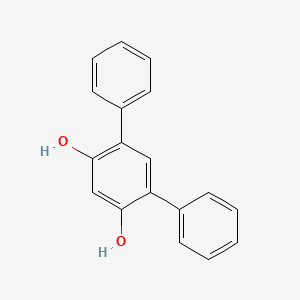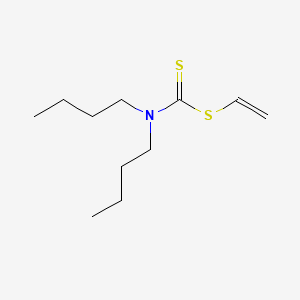
N,N-Di(butyl)dithiocarbamic acid vinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Reactants: Dibutylamine and carbon disulfide.
Base: Sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.
Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.
Industrial Production Methods
In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.
Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.
Uniqueness
Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .
Properties
CAS No. |
15351-45-8 |
|---|---|
Molecular Formula |
C11H21NS2 |
Molecular Weight |
231.416 |
IUPAC Name |
ethenyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3 |
InChI Key |
GCBXVMSJVPXPHN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SC=C |
Synonyms |
N,N-Di(butyl)dithiocarbamic acid vinyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


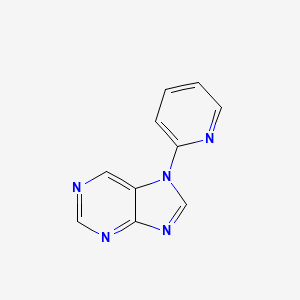
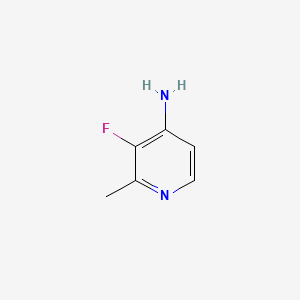
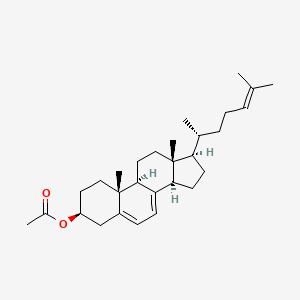
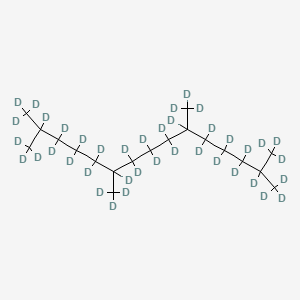
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
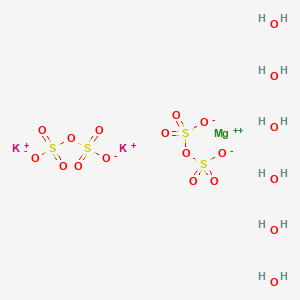
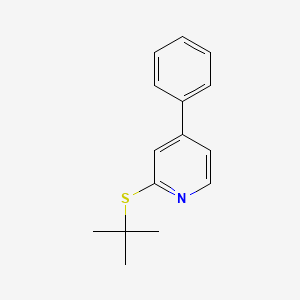
![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
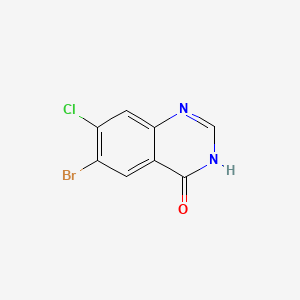
![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
